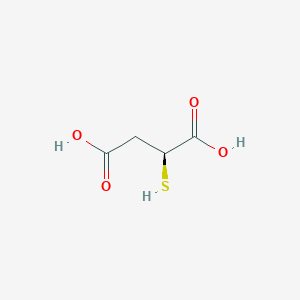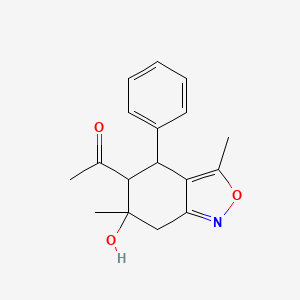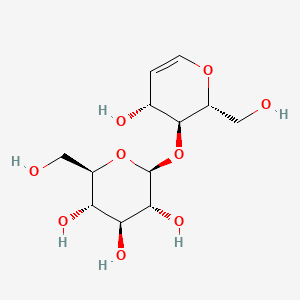
セロビアル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a useful research compound. Its molecular formula is C12H20O9 and its molecular weight is 308.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体医用デバイス
セロビアルとその誘導体は、生体医用デバイスの開発において有望視されています。 生体適合性と構造的多様性により、組織工学、創傷被覆材、薬物送達システムに使用できます 。この材料は、繊維やマイクロ/ナノ結晶などのさまざまな形態構造を形成する能力があり、再生医療や組織修復に不可欠な足場やマトリックスの創出を可能にします。
持続可能な材料
この化合物は、持続可能な材料の前駆体としての可能性を秘めています。 ハイドロゲル、エアロゲル、フィルムなどのセルロース系機能性材料に変換できます 。これらの材料は、通常は非再生可能な石油資源から得られる従来のプラスチックや複合材料に代わる環境に優しい代替品を作成するために不可欠です。
吸着と分離
吸着と分離の分野では、セロビアルから得られたセルロース系材料は、高い表面積と特定の分子に対する親和性を持ち、設計することができます 。これにより、水浄化、空気ろ過、化学分離プロセスで、混合物から汚染物質または目的の物質を選択的に除去できるため、理想的な材料になります。
電極容量アプリケーション
セロビアルベースの材料は、電極容量デバイスに用途があります。 電気伝導率と安定性により、スーパーキャパシタやバッテリーの電極を作成するために使用できます 。このアプリケーションは、再生可能エネルギー貯蔵ソリューションの開発において特に重要です。
スマート電子デバイス
この化合物の有用性は、スマート電子デバイスの領域にまで及びます。 セルロース由来の材料は、柔軟性、生分解性、環境刺激への応答性を必要とする電子デバイスのセンサー、アクチュエータ、その他のコンポーネントに組み込むことができます .
細胞治療アプリケーション
セロビアル関連化合物、特にCID 3081373は、細胞治療アプリケーションでの使用が検討されています。 それらは、細胞のシグナル伝達経路を調節する化学誘導性ダイマーとして作用することができ、これは、CAR T細胞の活性化やCRISPRa媒介遺伝子発現など、細胞療法の活性を制御するために不可欠です .
質量分析法
質量分析法では、CID 3081373は電子活性化解離(EAD)に関与する可能性があり、これは従来の方法よりも詳細な分子構造情報を提供する手法です 。これは、複雑な生体分子の特性評価と異性体化合物の同定に特に役立ちます。
材料クリープ挙動解析
最後に、この化合物は、材料クリープ挙動解析の文脈で研究されています。 材料のクリープ挙動を理解することは、リチウムイオン電池の電流遮断デバイスなど、さまざまなデバイスの寿命と故障モードを予測するために不可欠です .
作用機序
Target of Action
The primary targets of Cellobial are cellulolytic proteins . These proteins are enzymes that work together to depolymerize cellulose into soluble products such as cellobiose and glucose .
Mode of Action
Cellobial interacts with its targets, the cellulolytic proteins, by serving as a substrate for these enzymes . The enzymes break down Cellobial, leading to the production of glucose molecules. This process is facilitated by advances in molecular biology, which have shown homology between cellulases from different microorganisms .
Biochemical Pathways
Cellobial is involved in the biochemical pathway of cellulose degradation . When cellulolytic proteins act on Cellobial, they break it down into glucose. This process is part of the larger cellulose degradation pathway, which is crucial for the recycling of carbon in the environment.
Result of Action
The action of cellulolytic proteins on Cellobial results in the production of glucose . This glucose can then be used by organisms for energy production, contributing to various cellular processes.
Action Environment
The action of Cellobial is influenced by environmental factors such as pH and temperature, which can affect the activity of the cellulolytic proteins that act on it . Additionally, the presence of other substances in the environment can also impact the efficacy and stability of Cellobial.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRLRRQDUXQEE-SVXPYECESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
490-51-7 |
Source


|
| Record name | Cellobial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does cellobial interact with enzymes like cellulases, and what are the downstream effects?
A1: Research demonstrates that both exo- and endo-type cellulases can catalyze the hydration of cellobial's enolic bond, leading to the formation of 2-deoxycellobiose. [] Interestingly, this interaction differs from the typical hydrolysis of cellulose and cellodextrins by these enzymes. Instead of protonating from above the β-D-glycosidic linkage, cellobial hydration involves protonation from below the si face of the D-glucal moiety. [] This suggests a fascinating catalytic flexibility within these enzymes. Additionally, some cellulases can utilize cellobial in transglycosylation reactions, forming 2-deoxycellobiosyl-transfer products. [] These findings provide valuable insights into the catalytic mechanisms of cellulases and expand their potential applications beyond traditional cellulose degradation.
Q2: What is the structural characterization of cellobial, including its molecular formula, weight, and relevant spectroscopic data?
A2: While a comprehensive spectroscopic analysis is not provided within the provided research, the chemical formula for cellobial can be deduced as C12H20O9. [] This information, combined with knowledge of its structure as a disaccharide glycal, forms the basis for further spectroscopic investigations. Techniques like NMR and mass spectrometry would be valuable for confirming its structure and studying its interactions.
Q3: How can cellobial be used in the synthesis of complex carbohydrates and other valuable compounds?
A4: Cellobial serves as a versatile starting material for synthesizing complex carbohydrates, particularly 2-deoxy-α-O-glycopeptides. [] It acts as a glycosyl donor in reactions with amino acid/peptide derivatives, employing N-iodosuccinimide (NIS) as a promoter. This method achieves high yields and excellent anomeric purity, proving especially valuable for larger peptide fragments, which pose challenges with traditional glycosylation techniques. [] Furthermore, cellobial's utility extends to synthesizing 1,2-dideoxy-L-azasugars and 2-deoxy-1,5-anhydro-L-hexitols. This strategy involves ring-opening of cellobial, followed by regioselective amination and cyclization, providing access to valuable compounds like fagomine congeners. [] The versatility of this approach is further highlighted by its applicability in synthesizing glycosyl derivatives of these compounds using glycosyl glycals like cellobial itself. []
Q4: What are the potential applications of cellobial-derived compounds like 2-deoxy-1,5-thioanhydro-L-hexitols?
A5: Research highlights a highly efficient and stereocontrolled synthesis of 2-deoxy-1,5-thioanhydro-L-hexitols from D-glycals, including cellobial. [] This method, involving ring-opening, mesylation, and S-heterocyclization, achieves yields of 60-80%. The significance of this synthesis lies in the potential of these thioanhydro-L-hexitols to act as valuable intermediates or building blocks for synthesizing more complex molecules with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

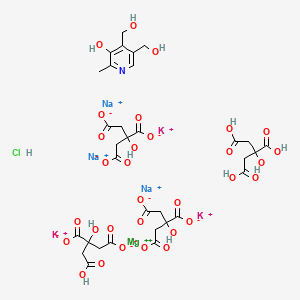
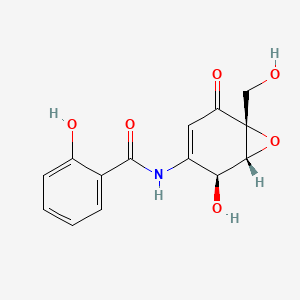
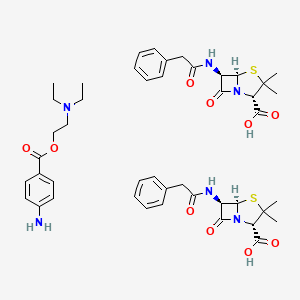

![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)


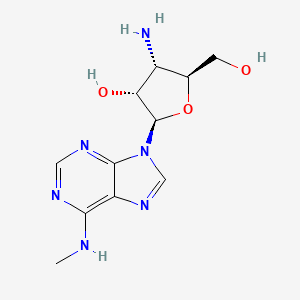
![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)
![2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B1227810.png)
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)
